molecular formula C15H14O2 B3286389 Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- CAS No. 82572-28-9

Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-

Cat. No.: B3286389
CAS No.: 82572-28-9
M. Wt: 226.27 g/mol
InChI Key: BQZJOQXSCSZQPS-OAHLLOKOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- typically involves the reaction of benzoin with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the final product. The reaction conditions often include refluxing the reactants in methanol with a catalytic amount of hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- can be achieved through a similar synthetic route but optimized for larger quantities. This may involve continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of more robust catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzil derivatives.

    Reduction: Reduction reactions can convert it to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products

    Oxidation: Benzil derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzoin derivatives.

Scientific Research Applications

Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- has several applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- exerts its effects involves its ability to act as a photoinitiator. Upon exposure to light, the compound undergoes homolytic cleavage to generate free radicals, which can initiate polymerization reactions. The molecular targets and pathways involved include the formation of reactive intermediates that propagate the polymerization process.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 2,2-dimethoxy-1,2-diphenyl-
  • Ethanone, 2-ethoxy-1,2-diphenyl-
  • Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-

Uniqueness

Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- is unique due to its specific methoxy substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise control over chemical reactions and product formation.

Properties

IUPAC Name

(2R)-2-methoxy-1,2-diphenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,15H,1H3/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZJOQXSCSZQPS-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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